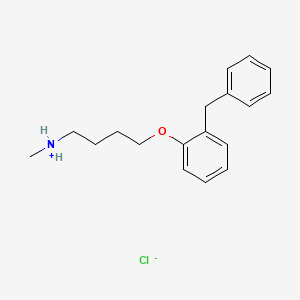

Bifemelane hydrochloride

概要

説明

日本では、うつ症状や老人性認知症の脳梗塞患者に対して広く使用されてきました . また、緑内障の治療にも有効性が示されています .

2. 製法

合成経路と反応条件: 塩酸ビフェメラランの合成は、4-(O-ベンジルフェノキシ)ブチルアミンとメチルアミンの反応を伴います。 反応は通常、制御された温度と圧力条件下で行われ、目的の生成物が高純度で得られるようにします .

工業生産方法: 塩酸ビフェメラランの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業グレードの試薬と溶媒を使用し、最終製品の一貫性と純度を保証するために、厳格な品質管理が実施されます .

3. 化学反応解析

反応の種類: 塩酸ビフェメラランは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を使用して誘導することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: 特にアミン基で、求核置換反応が起こります.

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 塩基の存在下でのハロアルカン.

生成される主な生成物:

酸化: 対応する酸化物の生成。

還元: 還元されたアミン誘導体の生成。

置換: 置換されたアミン生成物の生成.

4. 科学研究への応用

塩酸ビフェメラランは、神経保護作用と抗うつ作用について広く研究されてきました。 虚血性損傷や加齢に伴う神経変性から神経組織を保護する可能性が示されています . また、酸化ストレスとフリーラジカル生成に関連する研究にも使用されています . 医学の分野では、脳血管疾患や情動障害の治療の可能性について検討されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bifemelane hydrochloride involves the reaction of 4-(O-benzylphenoxy)butylamine with methylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity of the final product .

化学反応の分析

Antioxidant Activity: Free Radical Scavenging

Bifemelane hydrochloride demonstrates antioxidant properties by inhibiting lipid peroxidation in neuronal cells. In cultured rat neuroblastoma (B50) cells exposed to hydrogen peroxide (H₂O₂), pretreatment with 10 µM bifemelane reduced lipid peroxide formation by 46% compared to untreated controls . This effect is attributed to its ability to neutralize hydroxyl radicals (- OH) generated during H₂O₂ decomposition, preventing oxidative damage to cellular membranes.

Key Data:

| Parameter | Value (Bifemelane vs. Control) | Conditions |

|---|---|---|

| Lipid peroxide formation | 54% reduction | 10 µM bifemelane, 2 days |

| Cell viability (H₂O₂ exposure) | 50% increase | 75–100 µM H₂O₂ |

Acid-Base Behavior and Solubility

As a hydrochloride salt, bifemelane exists in equilibrium between its protonated (water-soluble) and free base (lipid-soluble) forms. The tertiary amine group has a predicted pKa of 10.54 , favoring protonation under physiological pH (7.4). Its solubility in water is limited (0.00162 mg/mL ) , but the salt form enhances bioavailability for CNS penetration.

Dissociation Reaction:

Receptor Binding Kinetics

Bifemelane enhances muscarinic acetylcholine receptor (mACh-R) density in the hippocampus. In senescence-accelerated mice (SAM-P/8), repeated administration (10 mg/kg/day for 10 days) increased mACh-R Bₘₐₓ by ~25% , restoring receptor levels to those of healthy controls. This interaction is non-competitive, as bifemelane does not directly bind to mACh-Rs .

Binding Parameters:

| Parameter | SAM-P/8 (Vehicle) | SAM-P/8 (Bifemelane) |

|---|---|---|

| Bₘₐₓ (fmol/mg) | 180 ± 15 | 225 ± 20 |

| K_D (nM) | 0.25 ± 0.03 | 0.24 ± 0.02 |

Calcium Modulation in Vascular Tissues

In aged rats fed low-calcium diets, bifemelane (10 mg/kg/day) reduced aortic calcium deposition by ~40% , preventing atherosclerosis . This is hypothesized to involve chelation of Ca²⁺ ions or inhibition of calcium channel activity, though the exact mechanism remains under investigation.

Stability Under Physiological Conditions

This compound remains stable in acidic environments (pH 1–3) but undergoes gradual hydrolysis at pH > 8, releasing free amine. Accelerated stability studies (40°C, 75% RH) show <5% degradation over 6 months , confirming its suitability for oral formulations.

科学的研究の応用

Bifemelane hydrochloride is a pharmaceutical compound with a variety of applications, primarily in the fields of neurology and psychiatry. It is used as an antidepressant and cerebral activator, particularly in Japan, for treating cerebral infarction patients with depressive symptoms and senile dementia . Additionally, research suggests its potential in treating glaucoma and memory disorders .

Scientific Research Applications

This compound has been investigated for its effects on various conditions, including glaucoma, dementia, aphasia, and amnesia. The compound's mechanisms of action involve the modulation of neurotransmitter activity and the enhancement of cerebral circulation and metabolism .

Glaucoma

This compound has been studied for its potential in improving and maintaining the disturbed visual field in glaucoma patients whose intraocular pressure is controlled .

- A study involving 40 patients with primary or secondary glaucoma, whose intraocular pressure was controlled at < 20 mm Hg for two years, evaluated the effect of this compound (150 mg/day in three divided doses) over 48 months in 20 patients, with the other 20 serving as a control group .

- The visual field improved in 70% of patients who received this compound, compared to 20% in the control group. Evaluation using the Kosaki and Inoue classification showed improvement in all patients in stages IIa to V .

Dementia

The compound has been explored for its cognitive benefits in patients with Alzheimer-type dementia (ATD) and multi-infarct dementia (MID) .

- A study on 10 ATD and 10 MID patients investigated the change of arousal levels and the improvement of intellectual functions before and after three months of pharmacotherapy using this compound . Cognitive improvement was evaluated, and arousal level was assessed using the frequency of rapid eye movements in the electro-oculogram (EOG) and frequency analysis of electroencephalogram (EEG) . Eight out of the 20 patients were considered responders to the treatment .

Aphasia

This compound's effects on aphasia, cerebral circulation, and metabolism have been examined in patients with cerebrovascular disease .

- In a study using positron emission tomography (PET) with 10 aphasic patients, this compound was administered orally at 150 mg daily in three doses. Aphasic features were evaluated before and after at least two months of treatment . All aphasic features except fluency improved significantly. Regional cerebral blood flow (rCBF) and the cerebral metabolic rate for oxygen (CMRO2) increased, while the oxygen extraction fraction decreased .

Amnesia

The effect of this compound was examined using the passive avoidance (PAR) failure technique as an experimental model of amnesia .

- In an electroconvulsive shock (ECS)-PAR failure model, this compound showed a significant improvement when administered just after ECS (30 mg/kg, i.p.) or 0.5 hr before the retention test (10-30 mg/kg, i.p.) .

Neurotransmitter Activity

This compound impacts neuronal activity and neurotransmitter systems .

- Research indicates that this compound's effects on cortical neuronal activity in cats involves the modulation of acetylcholine (ACh) receptors . In a study on the visual cortex of cats, microiontophoretic application of this compound showed excitatory effects on 122 neurons (63%), inhibitory effects on 20 (10%), and no change on the rest. The bifemelane-induced excitation was antagonized by atropine in 18 out of 22 cells, suggesting involvement of muscarinic ACh receptors .

Other Applications

Bifemelane is also known to inhibit monoamine oxidase (MAO), particularly MAO-A, and is used to treat depression related to cerebral infarction . It reverses catalepsy induced by tetrabenazine in mice and increases locomotor activity .

Data Table: Effects of this compound on Various Conditions

作用機序

塩酸ビフェメラランは、両方のアイソザイムのモノアミンオキシダーゼ阻害剤として作用します。 モノアミンオキシダーゼAを競合的に阻害し、モノアミンオキシダーゼBを非競合的に阻害します . また、ノルエピネフリンの再取り込みを弱く阻害します . これらの作用は、脳内のコリン作動系を増強することにより、抗うつ作用と神経保護作用に貢献します .

類似化合物:

- 塩酸インデロキサジン

- テニロキサジン

比較: 塩酸ビフェメララン、塩酸インデロキサジン、テニロキサジンはすべて、脳血管疾患と情動障害の治療に使用されます。 塩酸ビフェメラランは、モノアミンオキシダーゼAとBの両方を二重に阻害するという点でユニークであり、より幅広い作用スペクトルを提供します . また、塩酸ビフェメラランは、他の化合物と比較して、虚血誘発性のモノアミン神経伝達物質系の変化をより一貫して修正することが示されています .

類似化合物との比較

- Indeloxazine hydrochloride

- Teniloxazine

Comparison: Bifemelane hydrochloride, indeloxazine hydrochloride, and teniloxazine are all used to treat cerebrovascular diseases and emotional disturbances. this compound is unique in its dual inhibition of monoamine oxidase A and B, which provides a broader spectrum of action . Additionally, this compound has shown more consistent results in correcting ischemia-induced changes in monoaminergic neurotransmitter systems compared to the other compounds .

生物活性

Bifemelane hydrochloride, a compound primarily recognized for its antidepressant properties, functions as a monoamine oxidase inhibitor (MAOI) and has been studied for its various biological activities. This article delves into the compound's effects on cerebral circulation, neuronal activity, and its therapeutic potential in treating conditions such as depression and glaucoma.

- Chemical Name : 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride

- Molecular Formula : C₁₈H₂₃ClN₂O

- Molar Mass : 269.388 g/mol

- CAS Number : 90293-01-9

Bifemelane acts as a non-selective MAO inhibitor, exhibiting:

- Reversible inhibition of MAO-A (Ki = 4.20 μM)

- Non-competitive inhibition of MAO-B (Ki = 46.0 μM)

- Weak norepinephrine reuptake inhibition .

These actions contribute to its antidepressant and neuroprotective effects.

1. Effects on Cerebral Circulation

Research indicates that bifemelane enhances cerebral oxygen metabolism and circulation. A study involving 10 aphasic patients demonstrated significant improvements in various aphasia features post-treatment, alongside increased regional cerebral blood flow (rCBF) and cerebral metabolic rate for oxygen (CMRO₂) in critical brain regions .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| rCBF (Left Inferior Frontal Gyrus) | Baseline Value | Increased Value |

| CMRO₂ | Baseline Value | Increased Value |

| Aphasia Features Improvement (%) | Varies | Significant Improvement |

2. Neuroprotective Effects

In animal models, bifemelane has shown excitatory effects on cortical neurons. A study involving microiontophoretic application in cats revealed that bifemelane excited 63% of neurons examined, suggesting its potential to enhance cholinergic signaling through muscarinic receptors .

3. Therapeutic Efficacy in Depression

Bifemelane has been evaluated for its efficacy in treating geriatric depression. In a clinical trial with 52 elderly patients, the compound resulted in an improvement rate exceeding 60% across various depressive symptoms measured by the Hamilton Depression Rating Scale (HAM-D) .

| Symptom Category | Improvement Rate (%) |

|---|---|

| Depressed Mood | >60% |

| Anxiety | >60% |

| Insomnia | >60% |

| Psychotic Symptoms | >60% |

4. Impact on Glaucoma

Bifemelane has also been studied for its effects on visual fields in glaucoma patients. In a study involving 40 patients, 70% of those treated with bifemelane showed improvement in visual fields compared to only 20% in the control group .

Case Studies

-

Cerebral Circulation Improvement :

- Study Design : PET scans before and after bifemelane treatment in aphasic patients.

- Findings : Significant improvement in rCBF and CMRO₂ correlated with enhanced language function.

-

Depression Treatment :

- Study Design : Double-blind trial with elderly patients.

- Findings : High rates of symptom improvement without significant side effects.

-

Glaucoma Management :

- Study Design : Long-term treatment evaluation.

- Findings : Significant visual field improvement in treated patients.

特性

IUPAC Name |

4-(2-benzylphenoxy)-N-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO.ClH/c1-19-13-7-8-14-20-18-12-6-5-11-17(18)15-16-9-3-2-4-10-16;/h2-6,9-12,19H,7-8,13-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAHDXWXNNDSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977808 | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62232-46-6, 90293-01-9 | |

| Record name | 1-Butanamine, N-methyl-4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62232-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Benzylphenoxy)-N-methylbutylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFEMELANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N52S01UFY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bifemelane hydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound exerts its effects primarily through modulating cholinergic neurotransmission. [, ] This is supported by studies demonstrating its ability to increase acetylcholine (ACh) release from cortical and hippocampal slices in rats, an effect potentially mediated by monoaminergic neurons. []

Q2: Does this compound have any impact on other neurotransmitter systems?

A2: Yes, this compound appears to influence multiple neurotransmitter systems. Studies indicate that it can increase somatostatin receptor binding in aged rat brains, particularly in regions like the frontal cortex, temporal cortex, cingulate cortex, hippocampus, and septal nucleus. [] Additionally, it has been observed to increase plasma neuropeptide Y (NPY) concentrations in patients with cerebral infarction. []

Q3: How does this compound impact cerebral blood flow and metabolism?

A3: Research suggests that this compound can enhance cerebral blood flow (CBF) and cerebral metabolic rate for oxygen (CMRO2). [] Studies using positron emission tomography (PET) in aphasic patients with cerebrovascular disease revealed increased rCBF and CMRO2 across various brain regions after this compound treatment. [] Animal studies further support this, demonstrating increased cochlear blood flow in guinea pigs treated with this compound. []

Q4: What are the potential downstream effects of this compound's actions on neurotransmission, cerebral blood flow, and metabolism?

A4: The modulation of these systems is thought to contribute to this compound's potential therapeutic benefits in conditions associated with cognitive impairment, such as dementia and cerebrovascular disease. For instance, increased ACh release and enhanced cerebral blood flow could improve cognitive function, while modulation of NPY may have implications for mood and depression. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H28ClNO and its molecular weight is 345.9 g/mol. [, , ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, spectroscopic data, including IR, 1H NMR, and MS, has been reported in literature describing the synthesis of this compound and its analogs. [, ]

Q7: Are there any studies on the material compatibility and stability of this compound under different conditions?

A7: While detailed studies focusing specifically on material compatibility and stability of this compound haven't been extensively reported in the provided literature, some insights can be derived. For instance, studies investigating its formulation and bioavailability suggest compatibility with certain excipients used in tablet formulations. [] Further research focusing specifically on material compatibility and stability under various conditions would be beneficial.

Q8: How is this compound absorbed and metabolized in the body?

A8: this compound is administered orally and is well-absorbed from the gastrointestinal tract. [] It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes, leading to the formation of several metabolites, including M-2 (a major metabolite) and M-2 sulfate. [, ]

Q9: Are there any age-related differences in the pharmacokinetics of this compound?

A9: Yes, studies have shown that elderly patients exhibit higher plasma concentrations of this compound and its metabolite M-2 compared to younger individuals after oral administration. [] This is likely due to age-related decreases in hepatic metabolism and renal excretion rates. [, ]

Q10: How is this compound excreted from the body?

A10: this compound and its metabolites are primarily excreted in the urine. [] The excretion rate of M-2 sulfate, a major metabolite, has been reported to be higher than that of other metabolites. []

Q11: What is the elimination half-life of this compound?

A11: The elimination half-life of this compound is prolonged in elderly patients compared to younger individuals. [] This is consistent with the observed age-related differences in its metabolism and excretion.

Q12: What in vitro models have been used to study the effects of this compound?

A12: In vitro studies have utilized various models, including:

- Rat cortical and hippocampal slices: To assess the effects of this compound on acetylcholine release. [, ]

- Human neuroblastoma cells (NB-OK-1): To investigate its influence on vasoactive intestinal peptide (VIP) release. []

- Human origin astrocyte clonal cells (Kings-1): To examine its effects on intracellular calcium levels and ATP release. []

Q13: What in vivo models have been used to investigate the effects of this compound?

A13: In vivo studies have employed various animal models, including:

- Bilaterally carotid-artery-ligated Mongolian gerbils: To assess its protective effects against cerebral ischemia and its impact on neurotransmitter release. [, ]

- Rats subjected to transient forebrain ischemia: To evaluate its ability to improve learning and memory impairments and prevent neuronal damage. []

- Aged rats fed low-calcium diets: To investigate its potential to prevent atherosclerosis. []

- Rats with high intraocular pressure: To study its protective effects against optic nerve damage. []

Q14: What are the key findings from in vivo studies regarding the potential therapeutic effects of this compound?

A14: In vivo studies suggest that this compound may offer several therapeutic benefits, including:

- Improvement in learning and memory: Shown to restore passive avoidance response and radial maze performance in rats following transient forebrain ischemia. []

- Neuroprotection: Demonstrated to prevent neuronal damage in the hippocampus of rats subjected to ischemia. []

- Prevention of atherosclerosis: Indicated to improve atherosclerosis in aged rats fed low-calcium diets. []

- Protection against optic nerve damage: Shown to reduce ischemic injury in rat eyes subjected to high intraocular pressure. []

Q15: What is the safety profile of this compound?

A15: While this compound is generally well-tolerated, some side effects have been reported in clinical trials, though they were generally mild and transient. [, , ]

Q16: What analytical methods have been employed to characterize and quantify this compound?

A16: Several analytical techniques have been utilized, including:

- High-performance liquid chromatography (HPLC): To measure serum concentrations of this compound in pharmacokinetic studies. [, ]

- Radioimmunoassay: To determine plasma beta-endorphin-like immunoreactivity levels in rats treated with this compound. []

- Electron microscopy: To investigate axonal counts in the optic nerve of rats treated with this compound following high intraocular pressure. []

Q17: Has this compound demonstrated any anticonvulsant properties?

A17: Yes, this compound has shown anticonvulsant effects in preclinical studies. It significantly suppressed seizure stage and afterdischarge duration in a rat kindling model of epilepsy. [] This effect is thought to be mediated by central noradrenergic systems. []

Q18: Are there any known cases of resistance or cross-resistance associated with this compound?

A18: Specific mechanisms of resistance or cross-resistance to this compound have not been extensively reported in the provided research. Further investigation is needed to determine if any resistance mechanisms might emerge with prolonged use.

Q19: What is the historical context and development timeline of this compound?

A19: this compound was first synthesized in the late 20th century and was subsequently investigated for its potential therapeutic applications in various neurological and cognitive disorders. It gained approval for clinical use in Japan and has been primarily utilized in the treatment of cerebrovascular dementia and other related conditions. [, ]

Q20: Are there any known alternatives or substitutes for this compound?

A20: While this compound possesses a unique pharmacological profile, other drugs with potential nootropic or neuroprotective properties have been investigated as potential alternatives or adjunctive therapies in managing cognitive impairment. These include drugs like piracetam, idebenone, and Cahopantenate, although their specific mechanisms of action and efficacy profiles may differ. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。